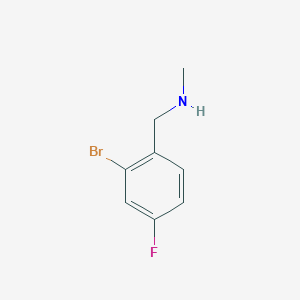
N-(2-Bromo-4-fluorobenzyl)-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-4-fluorobencil)-N-metilamina: es un compuesto orgánico que presenta un grupo bencilo sustituido con átomos de bromo y flúor
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(2-Bromo-4-fluorobencil)-N-metilamina típicamente involucra los siguientes pasos:
Material de partida: La síntesis comienza con 2-fluoro-4-bromotolueno.
Formación del intermedio: El intermedio 2-fluoro-4-bromobencil bromuro se prepara a través de una serie de reacciones que incluyen nitración, reducción, diazotación y bromación.
Producto final: El paso final involucra la reacción de 2-fluoro-4-bromobencil bromuro con metilamina en condiciones controladas para obtener N-(2-Bromo-4-fluorobencil)-N-metilamina.
Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de catalizadores eficientes, condiciones de reacción optimizadas y técnicas de purificación para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: N-(2-Bromo-4-fluorobencil)-N-metilamina experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido con otros nucleófilos en condiciones apropiadas.
Oxidación y reducción: El compuesto puede experimentar reacciones de oxidación y reducción, dando lugar a la formación de diferentes productos.
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como iones hidróxido, aminas y tioles.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Principales productos:
Reacciones de sustitución: Los productos dependen del nucleófilo utilizado. Por ejemplo, la sustitución con iones hidróxido produce 2-fluoro-4-hidroxibencilamina.
Oxidación y reducción: La oxidación puede llevar a la formación de las cetonas o aldehídos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-(2-Bromo-4-fluorobencil)-N-metilamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora su posible propiedad terapéutica y como precursor en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de N-(2-Bromo-4-fluorobencil)-N-metilamina involucra su interacción con objetivos moleculares específicos. Los sustituyentes bromo y flúor influyen en su reactividad y afinidad de unión a varias moléculas biológicas. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específico .
Comparación Con Compuestos Similares
Compuestos similares:
- 2-Bromo-4-fluorobencil alcohol
- N-(2-Bromo-4-fluorobencil)ciclopropanamina
- 1-Bromo-4-fluorobenceno
Comparación:
- 2-Bromo-4-fluorobencil alcohol: Estructura similar pero con un grupo hidroxilo en lugar de un grupo metilamina. Se utiliza en diferentes reacciones y aplicaciones químicas .
- N-(2-Bromo-4-fluorobencil)ciclopropanamina: Contiene un anillo de ciclopropano, lo que lleva a diferentes propiedades y aplicaciones químicas.
- 1-Bromo-4-fluorobenceno: Carece del grupo bencilamina, lo que lo hace menos reactivo en ciertos tipos de reacciones .
Propiedades
Fórmula molecular |
C8H9BrFN |
|---|---|
Peso molecular |
218.07 g/mol |
Nombre IUPAC |
1-(2-bromo-4-fluorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4,11H,5H2,1H3 |
Clave InChI |
VXSGFOJODCCASN-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=C(C=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















